molecular formula C20H21NO3S3 B2691872 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide CAS No. 2034547-72-1

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide

Cat. No.: B2691872
CAS No.: 2034547-72-1
M. Wt: 419.57
InChI Key: SWCSEXOYWROHAR-UHFFFAOYSA-N
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Description

“N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide” is a synthetic organic compound that features a bithiophene moiety and a methanesulfonylphenyl group

Scientific Research Applications

Chemistry

In chemistry, this compound might be studied for its electronic properties due to the presence of the bithiophene moiety, which is known for its conductive properties.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as part of drug discovery efforts.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological targets.

Industry

In industry, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide” typically involves multiple steps:

    Formation of the bithiophene moiety: This can be achieved through coupling reactions such as Stille or Suzuki coupling.

    Attachment of the ethyl linker: This step might involve alkylation reactions.

    Introduction of the methanesulfonylphenyl group: This can be done through sulfonation reactions followed by amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bithiophene moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of Lewis acids or bases, depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the bithiophene moiety might yield sulfoxides or sulfones, while reduction of the sulfonyl group might yield a sulfide.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide: Similar structure but with a different bithiophene linkage.

    N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-3-(4-methylphenyl)propanamide: Similar structure but without the sulfonyl group.

Uniqueness

The uniqueness of “N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide” lies in its specific combination of functional groups, which could confer unique electronic, chemical, or biological properties.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S3/c1-27(23,24)18-6-2-15(3-7-18)4-9-20(22)21-12-10-17-5-8-19(26-17)16-11-13-25-14-16/h2-3,5-8,11,13-14H,4,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCSEXOYWROHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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